molecular formula C16H14N2O3 B411917 N-(2-Cyanophenyl)-3,4-dimethoxybenzamide CAS No. 333442-29-8

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

Cat. No. B411917
M. Wt: 282.29g/mol
InChI Key: OOYBYKPTJHVBQK-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products that are formed.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.


Scientific Research Applications

Molecular Structure and Intermolecular Interactions

A study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research is significant as it provides insights into the molecular geometry influenced by intermolecular interactions, which is essential for understanding the chemical properties of related compounds including N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.

Cytoprotective Effects

Another study conducted by Hur et al. (2013) synthesized and evaluated benzamide analogs, including compounds similar to N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, for their antioxidant properties and cytoprotective effects against oxidative stress in cells. These findings could have implications for developing therapeutics targeting oxidative damage in cells.

Pharmaceutical Synthesis

Research by Withey & Bajic (2015) demonstrates the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using a novel procedure, which can be related to the synthesis methodologies applicable for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. This kind of research provides valuable insights into efficient and safe methods of synthesizing benzamide compounds.

Mesomorphic Properties

A study by Takenaka et al. (1989) explored the mesomorphic properties of 4-cyanophenyl derivatives. Understanding the mesomorphic behavior of such compounds aids in the development of materials with specific liquid crystal properties, which could be relevant for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide derivatives.

Protective Group in Synthesis

Research on the use of 3,4-dimethoxybenzyl group as a protective group in synthesis, as discussed by Grunder-Klotz & Ehrhardt (1991), can provide useful insights into the chemical manipulation of benzamide compounds like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide for various applications.

Synthesis and Antiviral Activity

A study by Luo et al. (2012) on the synthesis of new compounds and their antiviral activity demonstrates the potential of derivatives of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide in the development of antiviral agents.

Antiulcer Activities

Investigations into the antiulcer activities of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, as reported by Hosokami et al. (1992), highlight the therapeutic potential of benzamide derivatives in the treatment of gastric ulcers.

Safety And Hazards

This involves the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved.


I hope this general guide is helpful to you. If you have any specific questions about these categories, feel free to ask!


properties

IUPAC Name

N-(2-cyanophenyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-13-6-4-3-5-12(13)10-17/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBYKPTJHVBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZR Brožová, J Dušek, N Palša, J Maixnerová… - European Journal of …, 2023 - Elsevier
Following the discovery of 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one and 2-(3-methoxyphenyl)quinazoline-4-thione as potent, but non-specific activators of the human …
Number of citations: 2 www.sciencedirect.com

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